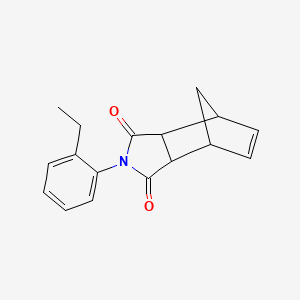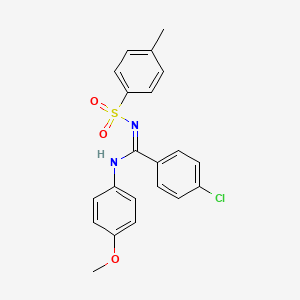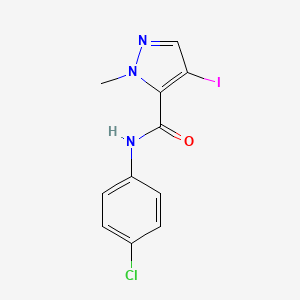![molecular formula C21H14Cl2N2O3 B11649185 (4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione](/img/structure/B11649185.png)
(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyrazolidine-3,5-dione core, and chlorinated phenyl groups, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with 5-(3-chloro-2-methylphenyl)furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-(3-chlorophenyl)pyrazolidine-3,5-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Applications De Recherche Scientifique
(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Fluorine compounds: Compounds containing fluorine atoms, which can exhibit similar reactivity patterns.
Tetrachloromethane: A chlorinated compound with similar substitution reactions.
Uniqueness
(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C21H14Cl2N2O3 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
(4E)-4-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-12-16(6-3-7-18(12)23)19-9-8-15(28-19)11-17-20(26)24-25(21(17)27)14-5-2-4-13(22)10-14/h2-11H,1H3,(H,24,26)/b17-11+ |
Clé InChI |
REFDYMVJLKFPBF-GZTJUZNOSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |
SMILES canonique |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649102.png)


![N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11649127.png)
![9-Ethyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B11649128.png)
![(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11649145.png)
![N-(3-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11649151.png)
![Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11649156.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11649162.png)

![(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11649174.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11649180.png)

![2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11649194.png)
